molecular formula C20H34N2O3 B2661265 (2S)-2-Amino-N-(2,2-diethoxyethyl)-4-methyl-N-(2-phenylethyl)-pentanamide CAS No. 1222068-64-5

(2S)-2-Amino-N-(2,2-diethoxyethyl)-4-methyl-N-(2-phenylethyl)-pentanamide

Cat. No.: B2661265
CAS No.: 1222068-64-5
M. Wt: 350.503
InChI Key: VWOIVYLZBORBLV-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-Amino-N-(2,2-diethoxyethyl)-4-methyl-N-(2-phenylethyl)-pentanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an amino group, a diethoxyethyl group, a methyl group, and a phenylethyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-N-(2,2-diethoxyethyl)-4-methyl-N-(2-phenylethyl)-pentanamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-amino-4-methylpentanoic acid with 2,2-diethoxyethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a catalyst like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for higher yields and cost-effectiveness. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-N-(2,2-diethoxyethyl)-4-methyl-N-(2-phenylethyl)-pentanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-Amino-N-(2,2-diethoxyethyl)-4-methyl-N-(2-phenylethyl)-pentanamide is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful for investigating biological pathways and mechanisms .

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions .

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of (2S)-2-Amino-N-(2,2-diethoxyethyl)-4-methyl-N-(2-phenylethyl)-pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,2-dimethoxyethyl)amino]-N-(2-phenylethyl)acetamide hydrochloride
  • N-(2-phenyl)ethyl-2-[(2,2-dimethoxyethyl)amino]acetamide halate

Uniqueness

Compared to similar compounds, (2S)-2-Amino-N-(2,2-diethoxyethyl)-4-methyl-N-(2-phenylethyl)-pentanamide stands out due to its specific structural features, such as the presence of both diethoxyethyl and phenylethyl groups. These features confer unique chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(2S)-2-amino-N-(2,2-diethoxyethyl)-4-methyl-N-(2-phenylethyl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34N2O3/c1-5-24-19(25-6-2)15-22(20(23)18(21)14-16(3)4)13-12-17-10-8-7-9-11-17/h7-11,16,18-19H,5-6,12-15,21H2,1-4H3/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWOIVYLZBORBLV-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN(CCC1=CC=CC=C1)C(=O)C(CC(C)C)N)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(CN(CCC1=CC=CC=C1)C(=O)[C@H](CC(C)C)N)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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